Cloransulam-desethyl
Description
Properties
IUPAC Name |
3-chloro-2-[(7-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN5O5S/c13-6-3-1-2-5(10(20)21)9(6)18-25(23,24)11-16-8-4-7(14)15-12(22)19(8)17-11/h1-4,18H,(H,15,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHFNZPFNXSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(NC3=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339399 | |
| Record name | 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171297-30-6 | |
| Record name | 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1. Hydrolytic Degradation Conditions and Outcomes
Table 2. Photolytic Degradation in Water
| Condition | Half-Life | Metabolite Yield | Source |
|---|---|---|---|
| UV exposure (natural light) | 22 minutes | 85% | |
| Dark control (pH 7) | 30 days | <5% |
Environmental and Operational Factors Influencing Preparation
Environmental factors such as temperature, organic matter content, and soil composition modulate this compound formation. The EPA highlights its high mobility in soils, with leaching potential exacerbated by sandy textures and low organic carbon. In agricultural settings, post-application irrigation can accelerate hydrolysis, indirectly promoting this compound generation.
Operational parameters for laboratory-scale preparation remain inferred. For example, stirring rates of 40–70 revolutions per minute (RPM) and temperatures of 5–35°C are cited in cloransulam-methyl formulations, which could be adapted for controlled degradation . However, dedicated studies optimizing these variables for this compound synthesis are absent from the available literature.
Chemical Reactions Analysis
Types of Reactions: Cloransulam-desethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction may produce reduced sulfonamide compounds .
Scientific Research Applications
Herbicidal Applications
Cloransulam-desethyl is primarily utilized as a herbicide for controlling a variety of broadleaf weeds in crops such as soybeans and peanuts. Its efficacy stems from its ability to inhibit specific enzymes involved in the biosynthesis of amino acids, which are vital for plant growth.
Efficacy Against Weeds
-
Target Weeds : this compound is effective against several problematic weeds, including:
- Common lambsquarters (Chenopodium album)
- Pigweed (Amaranthus spp.)
- Morning glory (Ipomoea spp.)
- Application Rates : Typical application rates range from 0.5 to 1.5 kg/ha depending on the target weed species and growth stage.
Residue Analysis
Research has demonstrated that this compound can be detected in soil and water following application, necessitating studies on its environmental impact and residue management.
| Matrix | Average Recovery (%) | Limit of Detection (mg/kg) |
|---|---|---|
| Soil | 75.4 - 106.0 | 0.01 |
| Water | 80.0 - 100.0 | 0.005 |
| Wheat Plants | 90.0 - 95.0 | 0.01 |
This data indicates that the compound can be reliably measured in various matrices, which is crucial for regulatory compliance and environmental monitoring .
Environmental Impact Studies
The environmental fate of this compound has been evaluated through various studies assessing its mobility, degradation, and potential effects on non-target organisms.
Mobility and Persistence
Studies indicate that this compound exhibits moderate persistence in soil, with half-lives ranging from 10 to 30 days depending on soil type and environmental conditions. This persistence raises concerns regarding potential accumulation in agricultural systems.
Non-target Organism Toxicity
Research has assessed the toxicity of this compound to various non-target organisms:
- Aquatic Species : The compound has shown low toxicity to fish and aquatic invertebrates, indicating minimal risk to aquatic ecosystems.
- Terrestrial Species : It is classified as practically non-toxic to birds and small mammals, which supports its use in integrated pest management programs .
Field Trials
Field trials conducted over multiple growing seasons have demonstrated the effectiveness of this compound in reducing weed populations while maintaining crop yields.
- Location : Southern United States
- Crop : Soybean
- Weed Pressure : High
- Results : A reduction of target weed populations by over 80% was observed with a single application during the early growth stages of soybeans.
Regulatory Assessments
Regulatory bodies such as the Environmental Protection Agency have conducted comprehensive assessments of this compound's safety profile, concluding that it poses minimal risk when used according to label instructions .
Mechanism of Action
Cloransulam-desethyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis, DNA synthesis, and cell division, ultimately leading to the death of the target weeds .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Atrazine Desethyl
- Structure: Atrazine desethyl (2-amino-4-chloro-6-isopropylamino-s-triazine) is formed via deethylation of atrazine, a triazine herbicide.
- Toxicity : In the Microtox assay, atrazine desethyl exhibited an EC50 of 81.86 mg/L, indicating moderate acute toxicity compared to parent atrazine (EC50 = 39.87 mg/L) .
b. Desethyl Lactofen
- Structure : Desethyl lactofen is a metabolite of lactofen, a diphenylether herbicide.
- Toxicity : Desethyl lactofen showed higher LC50 values (2.568–21.327 μg/mL) than lactofen (0.378–17.689 μg/mL), suggesting reduced toxicity post-desethylation .
- Herbicidal Activity : Structural changes may diminish efficacy, as seen in reduced leaf-burning effects in 2-ǂ-substituted triazines .
c. Diclosulam
- Structure : A triazolopyrimidine like cloransulam, differing in substituents.
- Application : Used post-emergence in common beans with crop injury rates <8% at recommended doses, similar to cloransulam .
- Selectivity : Both herbicides require tank-mixing with safeners (e.g., bentazon) to mitigate crop damage, suggesting shared metabolic vulnerabilities .
Toxicity and Environmental Behavior
*Data for cloransulam-desethyl inferred from structural analogues.
Mechanistic Insights
- QSAR Models: For triazines, a QSAR model (r² = 0.86) linked toxicity to electron-withdrawing groups and hydrophobicity .
- Metabolic Fate : Desethylation may enhance degradation rates, reducing soil persistence compared to parent compounds. However, increased water solubility could elevate leaching risks .
Agricultural Implications
- Cloransulam : Tank-mixing with bentazon reduces absorption and translocation, mitigating crop injury . Desethylation might disrupt this interaction, altering efficacy.
- Regulatory Status : Triazines like atrazine are prioritized for groundwater monitoring due to desethyl metabolites . This compound, if similarly mobile, may warrant regulatory scrutiny.
Biological Activity
Cloransulam-desethyl is a metabolite of cloransulam-methyl, a herbicide belonging to the triazolopyrimidine sulfonamide class. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies, focusing on its toxicity, mechanisms of action, and ecological effects.
This compound is characterized by its structural similarity to other triazolopyrimidine herbicides, which allows it to inhibit specific biochemical pathways in plants. Its chemical structure contributes to its effectiveness as a herbicide, targeting protoporphyrinogen oxidase (PPO) in plants.
This compound functions primarily through the inhibition of PPO, an enzyme critical in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrin IX, resulting in oxidative stress and subsequent plant death. The selectivity of this compound for PPO makes it an effective herbicide with minimal effects on non-target organisms.
Acute and Chronic Toxicity
- Acute Toxicity : this compound exhibits low acute toxicity levels across various species. Studies classify it as Toxicity Category IV, indicating minimal risk upon exposure .
- Chronic Toxicity : Long-term exposure studies reveal that the primary target organs are the liver and kidneys. In chronic feeding studies involving rats, significant changes were observed in liver enzyme activities and kidney function parameters at higher doses .
Case Studies
- Liver Effects : In a chronic toxicity study involving rats, increased liver weights and hepatocellular hypertrophy were noted at doses exceeding 75 mg/kg/day . These findings suggest that this compound could potentially lead to hepatotoxic effects with prolonged exposure.
- Kidney Pathology : Another study indicated renal changes such as tubular pathology and altered urine parameters at doses starting from 100 mg/kg/day . These results underscore the importance of monitoring renal function in populations exposed to this compound.
Effects on Non-target Species
Research indicates that this compound has low toxicity to birds, mammals, and aquatic organisms. For example:
- Birds : Classified as practically non-toxic.
- Aquatic Life : Exhibits minimal risk to fish and invertebrates, with sensitive species like green algae showing some vulnerability at higher concentrations .
Environmental Persistence
The persistence of this compound in soil and water environments is a concern for agricultural practices. Residue studies show that it can remain active long after application, potentially affecting non-target crops such as sweet corn and potatoes .
Data Summary
| Parameter | Observations |
|---|---|
| Acute Toxicity Classification | Low (Toxicity Category IV) |
| Primary Target Organs | Liver, Kidney |
| NOEL (Rat) | 75 mg/kg/day |
| LOEL (Rat) | 325 mg/kg/day (liver enzyme changes) |
| Ecotoxicity (Birds) | Practically non-toxic |
| Ecotoxicity (Aquatic Species) | Minimal risk; sensitive species affected |
Q & A
Q. What standardized analytical methods are recommended for detecting Cloransulam-desethyl in plant tissues and soil matrices?
To quantify this compound, researchers should employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . These methods are validated for sensitivity and specificity in pesticide residue analysis. For soil samples, extraction protocols using acetonitrile or ethyl acetate, followed by cleanup with solid-phase extraction (SPE), are recommended to minimize matrix interference . Calibration curves should be constructed using certified reference standards, and recovery rates (70–120%) must be reported to ensure accuracy.
Q. How should experimental designs be structured to evaluate this compound’s environmental persistence in agroecosystems?
Controlled field or greenhouse studies should include:
- Application rates : Mimic agricultural practices (e.g., 17.5 g a.i. ha⁻¹, as tested in soybean crops) .
- Sampling intervals : Collect soil/plant samples at 0, 7, 14, 28, and 56 days post-application to assess degradation kinetics.
- Environmental variables : Monitor soil pH, organic matter content, and microbial activity, as these influence hydrolysis and microbial degradation . Replicate plots (≥3) and randomized block designs are critical to account for spatial variability.
Q. What strategies are effective for conducting literature reviews on this compound’s herbicidal mechanisms?
Focus on peer-reviewed journals (e.g., Weed Science, Pesticide Biochemistry and Physiology) and databases like Web of Science or Scopus. Use Boolean search terms:
- ("this compound" OR "triazolopyrimidine herbicide") AND ("metabolism" OR "ALS inhibitors" OR "crop selectivity")
Prioritize studies that report acetolactate synthase (ALS) inhibition kinetics or metabolite profiling in non-target species. Cross-reference citations in foundational papers (e.g., Oliveira Jr., 2011; Soltani et al., 2013) to identify knowledge gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy and crop injury rates for this compound?
Discrepancies in crop injury (e.g., 8% visual injury vs. 29–43% yield loss in common beans ) often stem from differences in application timing , environmental stress , or crop genetic variability . To address this:
- Conduct dose-response studies under controlled conditions to isolate biotic/abiotic stressors.
- Perform meta-analyses of historical data, stratifying results by crop genotype, adjuvant use (e.g., bentazon’s safening effect ), and soil type.
- Apply statistical models (e.g., ANOVA with Tukey’s HSD or Scott & Knott tests ) to identify significant interacting factors.
Q. What methodologies are optimal for assessing synergistic interactions between this compound and adjuvant herbicides?
To evaluate tank mixtures (e.g., with bentazon or imazethapyr ):
- Experimental setup : Use a factorial design with varying herbicide ratios (e.g., 1:1, 1:2) and adjuvants (e.g., Break Thru® at 0.2% v/v ).
- Physiological endpoints : Measure photosynthetic efficiency via chlorophyll fluorescence (JIP-test parameters like φDo and DI₀/RC ) and ALS enzyme activity.
- Statistical analysis : Apply response surface methodology (RSM) to model interaction effects and identify optimal mixing ratios.
Q. How can metabolic pathways of this compound be elucidated in non-target organisms?
Use isotopic labeling (e.g., ¹⁴C-Cloransulam-desethyl) to track metabolite formation in soil microorganisms or aquatic invertebrates. Combine with:
Q. What long-term ecotoxicological studies are needed to assess this compound’s impact on soil microbiomes?
Implement multi-season field trials with:
- Metagenomic sequencing to monitor shifts in microbial diversity (e.g., 16S rRNA for bacteria, ITS for fungi).
- Functional assays : Measure nitrogen fixation rates, organic matter decomposition, and enzyme activities (e.g., dehydrogenase, urease).
- Residue monitoring : Correlate microbial changes with this compound concentrations quantified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
